3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the broader class of triazinoindoles, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities .
Mechanism of Action
Target of Action
The compound 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole, also known as 2-Benzylsulfanyl-9H-1,3,4,9-tetraaza-fluorene, is a type of indole derivative . Indole derivatives have been found to show clinical and biological applications, binding with high affinity to multiple receptors . Specifically, this compound and its analogues have been recognized as potential anti-plasmodial agents . The primary targets of this compound are likely the parasitic protozoa, such as Plasmodium falciparum, that cause malaria .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, including electrophilic substitution, due to excessive π-electrons delocalization . The compound’s interaction with its targets likely results in changes that inhibit the growth or function of the parasites, thereby exerting its anti-plasmodial effects .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of P. falciparum . The compound may interfere with the formation of asexual schizonts from sporozoites, the development of merozoites, and the production of sexual gametocytes . The downstream effects of these disruptions could include a reduction in the parasite’s ability to infect new cells and propagate within the host.
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability due to its aromatic nature and the presence of functional groups that can participate in various types of interactions .
Result of Action
The result of the compound’s action is the inhibition of the growth and propagation of P. falciparum within the host, which can lead to a reduction in the severity of malaria symptoms . This compound has shown promising results in biological screening .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with its targets . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution and metabolism .
Biochemical Analysis
Biochemical Properties
3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is significant in the context of diabetes and its complications . The compound also interacts with other biomolecules, such as nuclear factor kappa B (NF-κB), influencing inflammatory responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in oxidative stress and inflammation . In PC12 cells, the compound has shown neuroprotective effects by reducing oxidative stress markers and inflammatory cytokines . Additionally, it influences gene expression related to antioxidant enzymes, thereby enhancing cellular defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like aldose reductase, inhibiting their activity . This inhibition reduces the formation of sorbitol, a sugar alcohol that accumulates in diabetic complications. The compound also modulates the expression of genes involved in oxidative stress response, such as superoxide dismutase (SOD) and catalase (CAT), enhancing the cell’s antioxidant capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that it maintains its efficacy in reducing oxidative stress and inflammation in cellular models . Its stability and activity may vary depending on the specific experimental conditions and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal models, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into various metabolites that are excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The compound’s distribution is influenced by its lipophilicity and the presence of specific transport proteins that facilitate its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, influencing gene expression and cellular responses to oxidative stress . Post-translational modifications, such as phosphorylation, may also play a role in its subcellular targeting and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be further reacted with benzyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazinoindole core or the benzylsulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazinoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazinoindole derivatives, and various substituted triazinoindoles .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol: An intermediate in the synthesis of 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole.
1H-[1,2,4]triazolo[5’,1’3,4][1,2,4]triazino[5,6-b]indol-3(4H)-one: Another triazinoindole derivative with similar biological activities.
Uniqueness
This compound is unique due to its benzylsulfanyl group, which imparts distinct chemical properties and biological activities compared to other triazinoindole derivatives .
Properties
IUPAC Name |
3-benzylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-11(7-3-1)10-21-16-18-15-14(19-20-16)12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVHPGIBBFVLKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.